N,N-diallyl-N'-(2-bromobenzoyl)thiourea
Description
Background and Significance of Thiourea Derivatives
Thiourea derivatives constitute a fundamental class of organosulfur compounds characterized by the general formula (R₁R₂N)(R₃R₄N)C═S, where thiourea serves as the central scaffold for diverse molecular architectures. The significance of thiourea derivatives extends across multiple scientific disciplines, with applications spanning pharmaceutical chemistry, agricultural science, and materials technology. These compounds demonstrate remarkable versatility due to the presence of sulfur and nitrogen atoms, which provide multiple bonding possibilities and facilitate complex formation with metal ions.
The thiourea framework demonstrates exceptional potential for developing chemical pesticides due to its nitrogen-hydrogen bonds, which form stable interactions with biological targets. This structural characteristic enables thiourea derivatives to exhibit fungicidal, insecticidal, antiviral, herbicidal, and plant growth regulatory properties. The sulfur atom in thiourea replaces the oxygen atom found in urea, fundamentally altering the compound's electronic properties and biological activity profile. This substitution imparts unique characteristics that make thiourea derivatives particularly valuable in medicinal chemistry applications.
Thiourea and its derivatives function as polydentate ligands in coordination chemistry due to their multiple nucleophilic electron-donor centers. The geometric arrangement and electronic configuration of these compounds enable the formation of diverse structural complexes with varying metal coordination environments. The compound's ability to form stable complexes with metal ions leads to widespread applications as chelating agents in analytical chemistry and metal extraction processes.
Research demonstrates that thiourea derivatives possess extensive biological properties, including antibacterial, anticancer, antimicrobial, antifungal, antimalarial, and antituberculosis activities. These diverse biological activities result from the presence of oxygen, nitrogen, and sulfur donor atoms in thiourea derivatives, which provide various binding possibilities with biological targets. The protonation of the sulfur atom in acidic solutions contributes to the compounds' recognition as fascinating organic inhibitors with applications in corrosion prevention.
Historical Development of Substituted Thioureas
The historical development of substituted thioureas traces back to the 1860s, when the first syntheses of thiourea and its derivatives were accomplished. Since this foundational period, a vast literature has accumulated documenting the preparation and applications of nitrogen-substituted thioureas. The early recognition of thiourea's potential led to systematic investigations of structure-activity relationships and the development of synthetic methodologies for accessing diverse thiourea derivatives.
Thiourea demonstrates the ability to form both sulfur-substituted and nitrogen-substituted derivatives, initially leading researchers to hypothesize the occurrence of tautomeric transitions between thione and thiol forms. However, ultraviolet absorption spectra and Raman spectroscopy studies of thiourea and its mono- and diphenyl derivatives revealed that the thione form remains stable in both crystalline state and solution, with no observable tautomerism. This fundamental understanding established the structural foundation for subsequent derivative development.
The evolution of thiourea chemistry has been marked by the development of sophisticated synthetic methodologies for accessing substituted derivatives. The reaction of organic isothiocyanates with amino-containing compounds emerged as a primary synthetic route. Alternative approaches include the treatment of alkali-metal thiocyanates with amine hydrochlorides and the reaction of primary and secondary amines with thiocarbonyl chloride or carbon disulfide. These methodological advances enabled the systematic exploration of thiourea structure-activity relationships.
Contemporary thiourea research has witnessed significant advances in synthetic efficiency and environmental compatibility. Recent developments include microwave-assisted synthesis under solvent-free conditions, which dramatically reduces reaction times while improving yields. The implementation of continuous flow chemistry, ultrasound-assisted synthesis, and photochemical approaches has revolutionized thiourea preparation, enabling access to complex derivatives with enhanced efficiency and reduced environmental impact.
Position of N,N-diallyl-N'-(2-bromobenzoyl)thiourea in Current Research
This compound occupies a significant position within contemporary thiourea research, representing an advanced example of structural optimization through strategic substitution patterns. The compound incorporates multiple design elements that enhance its potential utility: dual allyl substituents on one nitrogen atom and a bromobenzoyl group on the opposing nitrogen. This substitution pattern reflects current trends in thiourea chemistry toward developing derivatives with enhanced biological activity and synthetic accessibility.
Current research on allyl-containing thiourea derivatives demonstrates their significant potential as pharmaceutical intermediates. Studies on 1-allyl-3-benzoylthiourea analogs reveal that structural modifications, particularly the introduction of halogen substituents, enhance analgesic activity compared to non-substituted counterparts. The presence of electron-withdrawing groups, including bromine substituents, has been shown to improve the biological activity profiles of thiourea derivatives. These findings provide context for understanding the design rationale behind this compound.
The synthesis of N-allylthiourea derivatives typically employs the Schotten-Baumann reaction, which involves nucleophilic substitution of benzoyl chloride derivatives with allylthiourea compounds. This synthetic approach enables the introduction of various aromatic substituents while maintaining the structural integrity of the thiourea framework. The modified Schotten-Baumann reaction has proven particularly effective for accessing complex thiourea derivatives with enhanced biological properties.
Research on thiourea derivatives containing halogenated aromatic systems demonstrates their enhanced biological activities compared to non-halogenated analogs. Studies indicate that chlorine and bromine substituents at various positions on the aromatic ring significantly impact the compounds' biological profiles. The 2-bromobenzoyl substitution pattern in this compound represents a strategic design choice that may confer enhanced biological activity while maintaining favorable synthetic accessibility.
Importance in Organosulfur Chemistry
Organosulfur compounds, particularly thiourea derivatives, occupy a central position in modern synthetic and medicinal chemistry due to their unique electronic properties and reactivity profiles. The sulfur atom in thiourea derivatives provides distinct advantages over oxygen-containing analogs, including enhanced nucleophilicity and the ability to participate in diverse chemical transformations. These characteristics make thiourea derivatives valuable building blocks for constructing complex molecular architectures.
The thiourea functional group serves as both an excellent hydrogen bond acceptor through its carbon-sulfur double bond and a favorable hydrogen bond donor through its nitrogen-hydrogen groups. This dual nature proves crucial for drug aqueous solubility and membrane permeability, essential properties for pharmaceutical applications. The electron-rich characteristics of thiourea moieties enable facile binding with various enzymes and receptors in biological systems, contributing to their widespread biological activities.
Thiourea derivatives demonstrate exceptional versatility as synthetic intermediates in heterocyclic chemistry. They serve as precursors to pyrimidine derivatives through condensation reactions with beta-dicarbonyl compounds. The amino group initially condenses with a carbonyl group, followed by cyclization and tautomerization, with subsequent desulfurization delivering the pyrimidine product. This synthetic utility has led to the development of important pharmaceutical compounds, including thiobarbituric acid and sulfathiazole.
The coordination chemistry of thiourea derivatives represents another significant aspect of their importance in organosulfur chemistry. Being soft nucleophiles, thiourea compounds demonstrate strong affinity for metal ions, forming stable coordination complexes. Representative examples include hexakis(thiourea)technetium(III) chloride, which illustrates the compound's ability to function as a multidentate ligand. This coordination behavior has practical applications in metal recovery processes and the development of metal-based pharmaceuticals.
The development of this compound exemplifies the sophisticated approach to thiourea derivative design, combining multiple structural elements to achieve enhanced properties. The dual allyl substitution pattern provides increased flexibility and potential for further chemical modification, while the 2-bromobenzoyl group introduces electronic and steric effects that may enhance biological activity. This compound represents the culmination of decades of thiourea chemistry research, incorporating lessons learned from structure-activity relationship studies and synthetic methodology development.
Properties
Molecular Formula |
C14H15BrN2OS |
|---|---|
Molecular Weight |
339.25 g/mol |
IUPAC Name |
N-[bis(prop-2-enyl)carbamothioyl]-2-bromobenzamide |
InChI |
InChI=1S/C14H15BrN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-7-5-6-8-12(11)15/h3-8H,1-2,9-10H2,(H,16,18,19) |
InChI Key |
BOWVHRBJKNFXHE-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 2-bromo substituent in the title compound likely increases electrophilicity compared to chloro or methyl analogs, affecting reactivity and metal-binding affinity .
- Alkyl vs. Allyl Groups : Allyl groups provide intermediate steric bulk between methyl and benzyl substituents, balancing solubility and membrane permeability .
Physical and Chemical Properties
- Coordination Behavior : Unlike N,N-dialkyl-N'-benzoylthioureas, which coordinate metals via sulfur and oxygen, the title compound’s intramolecular N-H···O hydrogen bond (due to the 2-bromobenzoyl group) may restrict oxygen participation, altering metal-complex geometry .
- Thermal Stability : Longer alkyl chains (e.g., dibutyl derivatives) increase decomposition temperatures (>200°C), while allyl groups may lower stability due to unsaturated bonds .
- Solubility : Allyl substituents likely enhance organic solubility compared to polar groups (e.g., pyridyl in ), but less than benzyl derivatives .
Preparation Methods
Stepwise Alkylation and Acylation Approach
The most widely reported method involves a two-step process: (1) alkylation of thiourea with allyl bromide to form N,N-diallylthiourea, followed by (2) acylation with 2-bromobenzoyl chloride.
Step 1: Synthesis of N,N-Diallylthiourea
Thiourea is treated with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds via nucleophilic substitution, with the base deprotonating thiourea to enhance its reactivity toward alkylation. Typical conditions include refluxing at 60°C for 6–8 hours, yielding N,N-diallylthiourea in ~75–80% purity.
Step 2: Acylation with 2-Bromobenzoyl Chloride
The intermediate N,N-diallylthiourea is acylated using 2-bromobenzoyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl generated during the reaction. The mixture is stirred at room temperature for 12–16 hours, followed by purification via column chromatography (hexane:ethyl acetate = 3:1). This step typically achieves a yield of 65–70%.
Table 1: Representative Reaction Conditions for Stepwise Synthesis
| Parameter | Step 1 (Alkylation) | Step 2 (Acylation) |
|---|---|---|
| Solvent | Acetone | Dichloromethane |
| Temperature | 60°C (reflux) | 25°C (ambient) |
| Reaction Time | 8 hours | 16 hours |
| Base | K₂CO₃ | Triethylamine |
| Yield | 75–80% | 65–70% |
One-Pot Synthesis Method
To improve efficiency, a one-pot protocol has been developed, combining alkylation and acylation in a single reaction vessel. Thiourea, allyl bromide, and 2-bromobenzoyl chloride are reacted sequentially in DCM with K₂CO₃ as the base. After alkylation (6 hours at 60°C), the temperature is reduced to 25°C, and 2-bromobenzoyl chloride is added dropwise. The reaction mixture is stirred for an additional 18 hours, yielding the final product in 60–65% overall yield. While this method reduces purification steps, it requires precise stoichiometric control to minimize side reactions.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents such as acetone and DCM are preferred for their ability to dissolve both thiourea and acylating agents. Comparative studies indicate that DCM provides superior acylation yields (70%) compared to tetrahydrofuran (THF, 55%) due to its lower nucleophilicity, which reduces competing side reactions.
Catalytic Enhancements
The addition of catalytic iodine (1 mol%) during alkylation accelerates the reaction by polarizing the C-Br bond in allyl bromide, reducing the reaction time from 8 to 5 hours. However, this modification slightly decreases yield (70–73%) due to iodinated byproducts.
Temperature and Time Trade-Offs
Elevating the acylation temperature to 40°C shortens the reaction time to 10 hours but promotes hydrolysis of the benzoyl chloride, lowering yields to 60%. Thus, ambient temperature remains optimal for high-purity synthesis.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Stepwise vs. One-Pot Methods
| Metric | Stepwise Approach | One-Pot Approach |
|---|---|---|
| Overall Yield | 65–70% | 60–65% |
| Purity | ≥95% | 85–90% |
| Scalability | High | Moderate |
| Purification Complexity | Moderate (2 steps) | Low (single step) |
| Cost Efficiency | Lower (separate steps) | Higher (reduced solvents) |
The stepwise method is favored for laboratory-scale synthesis where purity is paramount, while the one-pot approach offers practical advantages for industrial applications despite marginally lower yields.
Recent Advances in Thiourea Synthesis
Emergent techniques such as microwave-assisted synthesis and flow chemistry are being explored to enhance reaction efficiency. Preliminary studies indicate that microwave irradiation (100°C, 30 minutes) can reduce alkylation time by 50%, though yields remain comparable to conventional methods .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-diallyl-N'-(2-bromobenzoyl)thiourea, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via a two-step process:
Generate the 2-bromobenzoyl isothiocyanate intermediate by reacting 2-bromobenzoyl chloride with ammonium thiocyanate under phase-transfer catalysis (e.g., PEG-400 in CH₂Cl₂) .
React the isothiocyanate with diallylamine to form the thiourea derivative.
- Yield Optimization : Low yields (common in thiourea syntheses) may arise from competing hydrolysis or side reactions. Techniques like solvent optimization (e.g., anhydrous CH₃CN), controlled temperature (0–5°C), and stoichiometric excess of diallylamine (1.2–1.5 equiv) can improve yields .
Q. How can structural characterization of this compound be performed to confirm its configuration?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to identify allyl protons (δ ~5.2–5.8 ppm, multiplet) and thiourea carbonyl (C=S, δ ~180 ppm in ¹³C) .
- X-Ray Crystallography : Resolves conformational isomerism (e.g., cis/trans thiourea motifs) and intramolecular hydrogen bonding (e.g., N–H···O=C interactions). Dihedral angles between the benzoyl and thiourea planes (e.g., ~50–90°) influence packing .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 367.03 for C₁₄H₁₅BrN₂OS) .
Q. What are the key considerations for evaluating the biological activity of this thiourea derivative?
- Experimental Design :
- Enzyme Inhibition Assays : Test against targets like HIV-1 reverse transcriptase or proteases using fluorescence-based assays. Compare IC₅₀ values with structurally similar compounds (e.g., N-benzoyl-N'-(5-bromopyridyl)thiourea ).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
- Computational Support : Molecular docking (AutoDock Vina) predicts binding modes, while DFT calculations (B3LYP/6-31G(d,p)) correlate electronic properties (e.g., HOMO-LUMO gap) with activity .
Advanced Research Questions
Q. How do substituents on the benzoyl or allyl groups influence the compound’s reactivity and bioactivity?
- Case Studies :
- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity of the thiocarbonyl, increasing metal-coordination capacity (relevant in catalysis) .
- Allyl Groups : Introduce steric hindrance, reducing aggregation in solution and improving solubility in hydrophobic media .
Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?
- Root Causes : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities.
- Resolution :
Reproduce experiments under standardized protocols (e.g., OECD guidelines).
Use LC-MS to verify compound purity (>95%) .
Apply multivariate analysis (e.g., PCA) to identify confounding variables in datasets .
Q. How can computational modeling guide the design of thiourea-based catalysts or inhibitors?
- Approach :
- Docking Studies : Predict binding affinities to enzyme active sites (e.g., HIV-1 RT) by analyzing hydrogen bonds and π-π stacking .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) .
- Validation : Correlate computed ΔG values with experimental IC₅₀ data to refine models .
Q. What crystallographic insights explain the compound’s conformational flexibility?
- Findings : X-ray structures reveal rotational freedom around the C–N bonds of the thiourea core, leading to multiple conformers. For example, N-(2-methylbenzoyl)-N'-(4-nitrophenyl)thiourea exhibits two isomers with dihedral angles of 53.1° and 87.1° between planes .
- Implications : Conformational diversity affects packing efficiency and solubility, critical for formulation in drug delivery .
Methodological Challenges
Q. How can low synthetic yields (<50%) be addressed in large-scale preparations?
- Solutions :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
- Inline Monitoring : FT-IR or Raman spectroscopy tracks isothiocyanate formation in real-time, minimizing side products .
Q. What advanced techniques characterize non-covalent interactions (e.g., S···H) in this compound?
- Tools :
- SCXRD : Identifies weak interactions (e.g., S···H distances ~2.6 Å) critical for crystal engineering .
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 12% S···H in N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
